3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one
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Overview
Description
3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a biphenyl group attached to a hydroxybutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one typically involves the reaction of a biphenyl derivative with a suitable butenone precursor. One common method includes the use of Suzuki coupling reactions, where a biphenyl boronic acid is reacted with a halogenated butenone in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Electrophiles such as bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: 3-([1,1’-Biphenyl]-4-yl)-1-oxobut-3-en-2-one.
Reduction: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybutan-2-one.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol: A biphenyl derivative with additional hydroxyl and fluoro substituents.
Polychlorinated Biphenyls (PCBs): A group of biphenyl compounds with multiple chlorine atoms, known for their industrial applications and environmental impact.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one is unique due to the presence of both a biphenyl group and a hydroxybutenone moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
918785-02-1 |
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Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-hydroxy-3-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O2/c1-12(16(18)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,17H,1,11H2 |
InChI Key |
PNOKISFMBVUDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)CO |
Origin of Product |
United States |
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